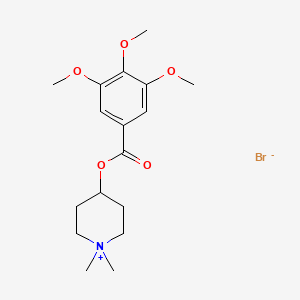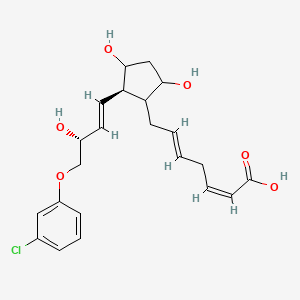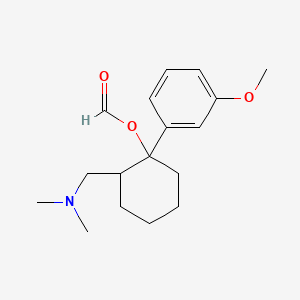
2-(Dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol formate is a complex organic compound with a unique structure that combines a cyclohexanol core with a dimethylaminomethyl group and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol formate typically involves multiple steps. One common approach is to start with the cyclohexanol core and introduce the dimethylaminomethyl group through a Mannich reaction. This involves the reaction of cyclohexanol with formaldehyde and dimethylamine under acidic conditions. The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the cyclohexanol derivative is reacted with methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol formate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(Dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol formate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol formate involves its interaction with specific molecular targets. The dimethylaminomethyl group can interact with biological receptors or enzymes, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for its targets. The overall effect of the compound depends on the specific pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol
- 2-(Dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexanone
- 2-(Dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexane
Uniqueness
2-(Dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol formate is unique due to the presence of the formate ester group, which can influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that lack the formate ester group.
Propriétés
Numéro CAS |
73806-48-1 |
|---|---|
Formule moléculaire |
C17H25NO3 |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
[2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexyl] formate |
InChI |
InChI=1S/C17H25NO3/c1-18(2)12-15-7-4-5-10-17(15,21-13-19)14-8-6-9-16(11-14)20-3/h6,8-9,11,13,15H,4-5,7,10,12H2,1-3H3 |
Clé InChI |
LWUJVFJGULDRKI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)OC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


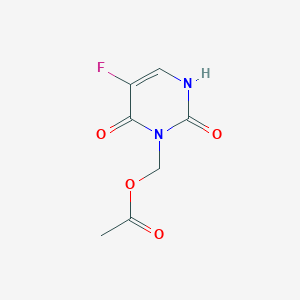
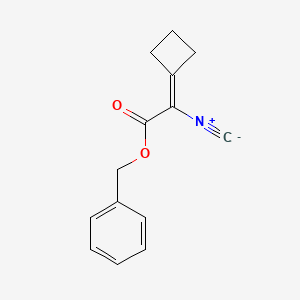
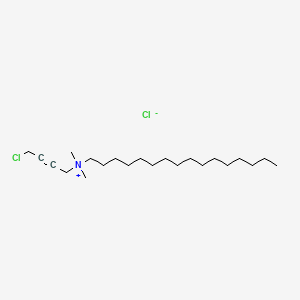
![2,2-bis(hydroxymethyl)propane-1,3-diol;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;nonanedioic acid;(E)-octadec-9-enoic acid](/img/structure/B14462766.png)
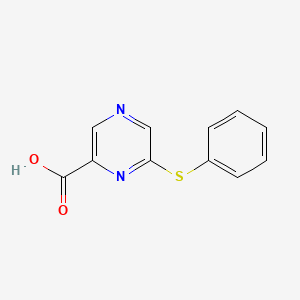
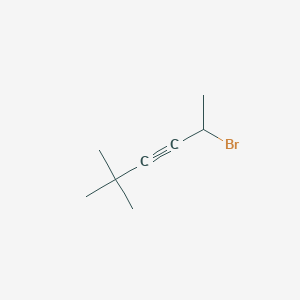
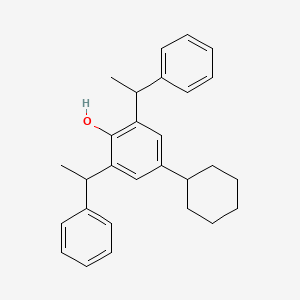

![Benzenesulfonic acid, 4-[[4-[(2-nitrophenyl)amino]phenyl]azo]-, monosodium salt](/img/structure/B14462787.png)
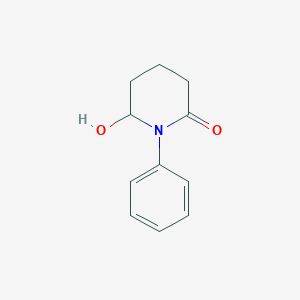
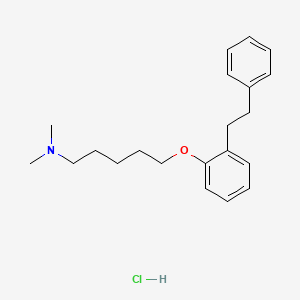
![1-[(2,2,2-Trichloroethoxy)carbonyl]pyridin-1-ium chloride](/img/structure/B14462803.png)
